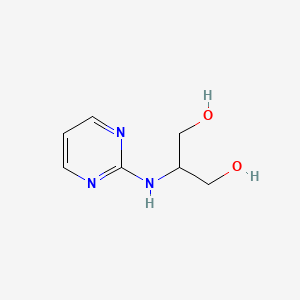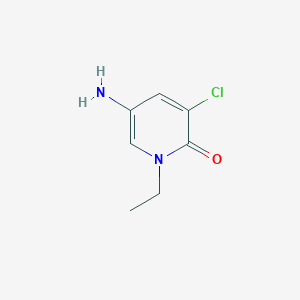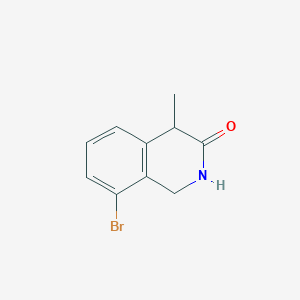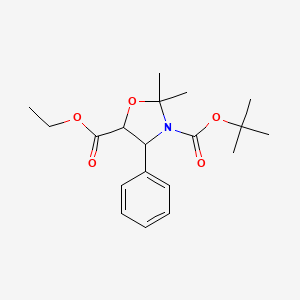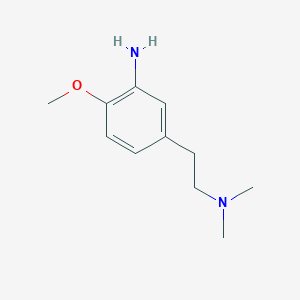
3-Methoxy-7-(4-methylpyridin-3-yl)-1,2-benzoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methoxy-7-(4-methylpyridin-3-yl)-1,2-benzoxazole is a chemical compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of a methoxy group at the 3-position and a 4-methylpyridin-3-yl group at the 7-position of the benzoxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-7-(4-methylpyridin-3-yl)-1,2-benzoxazole typically involves the following steps:
Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through a cyclization reaction involving an ortho-aminophenol and a carboxylic acid derivative. This reaction is often catalyzed by a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group at the 3-position of the benzoxazole ring. This is typically achieved using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Attachment of the 4-Methylpyridin-3-yl Group: The 4-methylpyridin-3-yl group can be attached through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, involving a boronic acid derivative of the pyridine and a halogenated benzoxazole intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
3-Methoxy-7-(4-methylpyridin-3-yl)-1,2-benzoxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new functional group such as an amine or thiol.
科学研究应用
3-Methoxy-7-(4-methylpyridin-3-yl)-1,2-benzoxazole has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may have potential as a probe for studying biological processes or as a lead compound for drug discovery.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: The compound might be used in the development of new materials, such as polymers or dyes, or as an intermediate in the synthesis of other valuable chemicals.
作用机制
The mechanism of action of 3-Methoxy-7-(4-methylpyridin-3-yl)-1,2-benzoxazole would depend on its specific application. For example, if the compound is being investigated as a drug, its mechanism of action would involve interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions could modulate biological pathways and lead to therapeutic effects.
相似化合物的比较
Similar Compounds
3-Methoxy-1,2-benzoxazole: Lacks the 4-methylpyridin-3-yl group, which may result in different chemical and biological properties.
7-(4-Methylpyridin-3-yl)-1,2-benzoxazole: Lacks the methoxy group, which could affect its reactivity and interactions with other molecules.
3-Hydroxy-7-(4-methylpyridin-3-yl)-1,2-benzoxazole: Has a hydroxyl group instead of a methoxy group, which might influence its solubility and hydrogen bonding capabilities.
Uniqueness
The unique combination of the methoxy group and the 4-methylpyridin-3-yl group in 3-Methoxy-7-(4-methylpyridin-3-yl)-1,2-benzoxazole imparts distinct chemical and biological properties that differentiate it from similar compounds. These properties could include specific binding affinities, reactivity patterns, and biological activities.
属性
分子式 |
C14H12N2O2 |
|---|---|
分子量 |
240.26 g/mol |
IUPAC 名称 |
3-methoxy-7-(4-methylpyridin-3-yl)-1,2-benzoxazole |
InChI |
InChI=1S/C14H12N2O2/c1-9-6-7-15-8-12(9)10-4-3-5-11-13(10)18-16-14(11)17-2/h3-8H,1-2H3 |
InChI 键 |
AQAVUOLJUTVGIV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=NC=C1)C2=CC=CC3=C2ON=C3OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 8-oxo-2-azaspiro[4.5]dec-6-ene-2-carboxylate](/img/structure/B13891177.png)
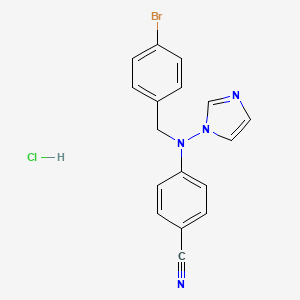

![3,4,5-Trihydroxy-6-[2-[4-[[4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoyl]oxyoxane-2-carboxylic acid](/img/structure/B13891194.png)
![[2,15,17,27,29-Pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[[4-(2-methylpropyl)piperazin-1-yl]iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B13891210.png)
![Methyl 3-[[(1,1-dimethylethoxy)carbonyl]amino]-5-methylbenzoate](/img/structure/B13891214.png)

![2,5-Diazabicyclo[2.2.1]heptan-3-one;hydrochloride](/img/structure/B13891227.png)
![2,3,4-trichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13891234.png)
